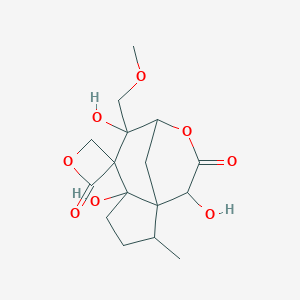

Veranisatin A

Description

Properties

CAS No. |

153445-92-2 |

|---|---|

Molecular Formula |

C16H22O8 |

Molecular Weight |

342.34 g/mol |

IUPAC Name |

5,7,11-trihydroxy-7-(methoxymethyl)-2-methylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione |

InChI |

InChI=1S/C16H22O8/c1-8-3-4-16(21)13(8)5-9(24-11(18)10(13)17)15(20,7-22-2)14(16)6-23-12(14)19/h8-10,17,20-21H,3-7H2,1-2H3 |

InChI Key |

LXPKORXZVZPYLY-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |

Canonical SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O |

melting_point |

181-182°C |

Other CAS No. |

153445-92-2 |

physical_description |

Solid |

Synonyms |

veranisatin A |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical Sources and Geographic Distribution within Illicium Genera

The Illicium genus, belonging to the family Illiciaceae, comprises aromatic evergreen trees and shrubs. researchgate.netcybertaxonomy.org These plants are predominantly found in Southeast Asia and North America. researchgate.netcybertaxonomy.org

Primary Isolation from Illicium verum (Star Anise)

Veranisatin A was first isolated from Illicium verum, commonly known as star anise. researchgate.netnih.gov This plant is native to southeastern parts of China and Vietnam and is widely cultivated in these regions. researchgate.net I. verum is a well-known spice and medicinal plant, and its fruits are the primary source for the extraction of this compound. elsevier.esresearchgate.net While considered safe for consumption in regulated amounts, the presence of veranisatins, albeit in low concentrations, contributes to the plant's toxic profile at higher doses. elsevier.ese-lactancia.org

Occurrence in Other Illicium Species (I. simonsii, I. floridanum, I. parviflorum)

This compound has also been identified in other species of the Illicium genus. Studies have reported its presence in Illicium simonsii, a species widely distributed in southwest China, northern Burma, and northeast India. researchgate.netbvsalud.org Research has also indicated the presence of related sesquiterpenes in Illicium floridanum (Florida Anise Tree), native to Florida and Louisiana, and Illicium parviflorum (Yellow Anisetree), native to Florida. cybertaxonomy.orgoregonstate.eduwikipedia.org The occurrence of these compounds across different Illicium species highlights a characteristic chemical profile for the genus. cybertaxonomy.org

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and characterization of this compound from its natural sources rely on sophisticated analytical methods. These techniques are crucial for separating the compound from a complex mixture of other plant metabolites and for elucidating its intricate chemical structure.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the detection and identification of this compound and related toxic compounds in Illicium species. researchgate.net Techniques such as Direct Analysis in Real Time (DART) coupled with HRMS allow for the rapid analysis of solid fruit samples with minimal preparation. researchgate.netnih.gov This method can effectively distinguish between toxic and non-toxic varieties of star anise by detecting the presence and relative abundance of compounds like anisatin (B1215211) and veranisatins. researchgate.netresearchgate.net HRMS provides high-resolution mass data, enabling the determination of the elemental composition of the molecule with great accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isolate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of isolated compounds like this compound. nih.govnumberanalytics.com Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. nih.govmdpi.com Multidimensional NMR techniques provide further detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is essential for confirming the complex stereochemistry of seco-prezizaane sesquiterpenes. nih.gov

Research Findings on this compound

| Property | Finding | Source(s) |

| Molecular Formula | C16H22O8 | lookchem.com |

| Molecular Weight | 342.34 g/mol | lookchem.com |

| Primary Botanical Source | Illicium verum (Star Anise) | researchgate.netnih.gov |

| Other Botanical Sources | Illicium simonsii, Illicium floridanum, Illicium parviflorum | cybertaxonomy.orgresearchgate.netbvsalud.orgoregonstate.eduwikipedia.org |

| Key Isolation Techniques | Column Chromatography, Preparative HPLC | nih.govcjnmcpu.com |

| Key Characterization Techniques | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy | nih.govresearchgate.net |

Biosynthetic Pathways and Enzyme Mechanisms

Elucidation of Precursor Metabolism and Early Biosynthetic Steps

The biosynthesis of Veranisatin A, like other sesquiterpenoids, is believed to originate from the mevalonate (B85504) pathway, which produces the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors undergo a series of condensation reactions to form the C15 intermediate, farnesyl pyrophosphate (FPP), which serves as the universal precursor for all sesquiterpenes.

While the precise enzymatic steps leading from FPP to the unique carbon skeleton of this compound are still under active investigation, it is hypothesized that a dedicated terpene synthase or cyclase catalyzes the initial and crucial cyclization of FPP. This cyclization likely proceeds through a series of carbocationic intermediates, which are then meticulously guided by the enzyme's active site to form the characteristic polycyclic core of the Veranisatin family. Subsequent oxidation and rearrangement steps, mediated by enzymes such as cytochrome P450 monooxygenases and other tailoring enzymes, would then be required to install the various functional groups, including hydroxyl groups and the lactone ring, that are hallmarks of the final this compound molecule.

Role of Polyketide Synthases and Related Enzymatic Catalysis

While this compound is classified as a sesquiterpenoid, derived from the terpenoid pathway, it is important to understand the role of polyketide synthases (PKSs) in the broader context of natural product biosynthesis. ontosight.ai PKSs are large, multi-domain enzymes or enzyme complexes that are responsible for the biosynthesis of polyketides, a diverse class of natural products. mdpi.comacs.org These enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, in a repetitive Claisen condensation process to construct a polyketide chain. frontiersin.org

The structural diversity of polyketides arises from the programming of the PKS, which can control the length of the polyketide chain, the degree of reduction of the β-keto groups, and the subsequent cyclization and modification of the linear polyketide intermediate. mdpi.com PKS systems are broadly categorized into Type I, Type II, and Type III. Type I PKSs are large, multifunctional proteins with multiple domains arranged in modules, where each module is responsible for one cycle of chain elongation. genscript.com Type II PKSs are composed of a complex of discrete, monofunctional proteins. mdpi.com

Although this compound itself is not a polyketide, the principles of enzymatic catalysis seen in PKSs, such as the iterative chain elongation and subsequent modifications, are analogous to the processes involved in terpenoid biosynthesis. The study of PKSs provides valuable insights into how nature constructs complex molecules from simple building blocks, a theme that is central to the biosynthesis of this compound.

Table 1: Key Enzyme Classes in Natural Product Biosynthesis

| Enzyme Class | Function | Relevance to this compound Biosynthesis |

| Terpene Synthases/Cyclases | Catalyze the cyclization of acyclic isoprenoid precursors (e.g., FPP) to form the core carbon skeletons of terpenes. | A specific terpene cyclase is presumed to be responsible for the initial, stereochemically controlled cyclization of FPP to form the unique polycyclic framework of this compound. |

| Cytochrome P450 Monooxygenases | Introduce oxygen atoms into a wide range of substrates, often leading to hydroxylations, epoxidations, or other oxidative modifications. | These enzymes are likely involved in the extensive oxidation of the initial hydrocarbon skeleton to generate the multiple hydroxyl groups and the lactone functionality present in this compound. |

| Polyketide Synthases (PKSs) | Synthesize polyketides through the iterative condensation of simple acyl-CoA units. | While not directly involved in this compound biosynthesis, the study of PKSs provides a conceptual framework for understanding the modular and combinatorial nature of complex natural product biosynthesis. ontosight.aimdpi.comacs.org |

Chemoenzymatic and Biomimetic Approaches to Biosynthesis Simulation

Given the complexity of natural product biosynthetic pathways, researchers often turn to chemoenzymatic and biomimetic strategies to both study these pathways and to develop synthetic routes to the target molecules. mdpi.commdpi.com

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity and efficiency of enzymatic catalysis. rsc.orgnih.gov In the context of this compound, this could involve the chemical synthesis of a key intermediate, which is then subjected to one or more enzymatic transformations to introduce specific functional groups or to perform a challenging stereoselective reaction. nih.gov This approach can significantly shorten synthetic routes and improve yields compared to purely chemical methods.

Biomimetic synthesis, on the other hand, seeks to mimic the proposed biosynthetic pathway in the laboratory. nih.gov This involves designing chemical reactions that replicate the key bond-forming and rearrangement steps that are thought to occur in nature. For this compound, a biomimetic approach might focus on a key cyclization or rearrangement cascade that is hypothesized to be central to the formation of its intricate polycyclic skeleton. researchgate.net Successful biomimetic syntheses can provide strong evidence for a proposed biosynthetic pathway and can also lead to efficient and elegant total syntheses of the natural product.

Table 2: Comparison of Synthetic Approaches

| Approach | Description | Potential Application to this compound |

| Total Synthesis | The complete chemical synthesis of a complex molecule from simple, commercially available starting materials. | Multiple research groups have pursued the total synthesis of this compound and related compounds, providing access to these molecules for biological studies and confirming their complex structures. |

| Chemoenzymatic Synthesis | A hybrid approach that combines chemical and enzymatic steps to synthesize a target molecule. mdpi.commdpi.com | The use of enzymes, such as hydrolases or oxidoreductases, could be employed to selectively functionalize a synthetic intermediate, simplifying the overall synthesis of this compound. |

| Biomimetic Synthesis | A synthetic strategy that is designed to mimic the key steps of the natural biosynthetic pathway. nih.gov | A biomimetic synthesis of this compound could involve a cascade reaction that rapidly assembles the core polycyclic structure from a simpler precursor, providing insight into its natural formation. researchgate.net |

Synthetic Chemistry and Structural Modifications

Total Synthesis Strategies of Veranisatin A

While a completed total synthesis of this compound has not yet been reported, several research groups have laid the strategic groundwork and successfully synthesized closely related and equally complex family members. These efforts provide a clear roadmap for the eventual construction of this compound.

Two prominent strategies have emerged:

Biomimetic/Semisynthesis Approach: Inspired by the proposed biosynthetic pathway, this strategy utilizes an abundant, structurally related natural product as a starting point. The Maimone group has pioneered an approach starting from the ubiquitous terpene (+)-cedrol. acs.orgresearchgate.netnih.gov Their strategy hinges on the use of site-selective C(sp³)–H bond oxidation reactions to install the numerous oxygen-containing functional groups found in the target molecules. acs.orgnih.gov This "oxidative entry" emulates nature's own methods and offers a path to various Illicium sesquiterpenes by strategically functionalizing the cedrol (B397079) core. acs.orgresearchgate.net This work has successfully led to the first chemical synthesis of (+)-pseudoanisatin and provides a versatile platform for accessing other seco-prezizaane subtypes. nih.gov

De Novo Synthesis: This approach builds the complex molecule from simple, acyclic precursors. The Micalizio group has developed a convergent strategy based on a powerful hydroxyl-directed metallacycle-mediated [2+2+2] annulation reaction. nih.govmosolymp.ru This key step allows for the rapid and stereoselective construction of the fused hydroindane core, a central structural motif of the seco-prezizaane skeleton. mosolymp.runih.gov

These strategic blueprints, particularly the focus on late-stage C-H oxidation and convergent annulation cascades, are central to overcoming the challenges posed by the synthesis of this compound and its congeners. nih.gov

Stereoselective and Convergent Syntheses of Related Seco-prezizaane Sesquiterpenoids

The synthetic efforts toward other seco-prezizaane sesquiterpenoids showcase a wide array of advanced chemical tactics and have been invaluable in refining strategies applicable to this compound. nih.gov

Notable achievements include:

Synthesis of (–)-Jiadifenin and others: The Micalizio group reported an asymmetric synthesis of several neurotrophic seco-prezizaane sesquiterpenes, including (–)-jiadifenin. mosolymp.ru A cornerstone of this approach was the titanium-mediated, hydroxyl-directed formal [2+2+2] annulation to assemble the core structure, followed by an intramolecular radical cyclization to install a key quaternary carbon center. nih.govmosolymp.ru

Protecting-Group-Free Synthesis of (–)-Jiadifenolide: A concise, protecting-group-free total synthesis of (–)-jiadifenolide was achieved, featuring a novel formal [4+1] annulative reaction to form the multisubstituted tetrahydrofuran (B95107) ring present in the molecule. acs.org This convergent route also employed a stereoselective samarium iodide (SmI₂)/H₂O-mediated reductive cyclization. acs.org

Synthesis of Majucin-Type Sesquiterpenes: The Maimone group successfully completed the first total syntheses of (–)-majucin and (–)-jiadifenoxolane A, two of the most highly oxidized members of the family, starting from (+)-cedrol. acs.org This work further demonstrated the power of using site-selective C–H bond functionalization as a guiding strategy in complex natural product synthesis. acs.orgresearchgate.net

Synthesis of (2R)-Hydroxynorneomajucin: The first asymmetric total synthesis of this neurotrophic norsesquiterpene involved a Tsuji-Trost reaction, a Pauson-Khand cyclization, and a Nagata hydrocyanation as key steps. nsf.gov

These syntheses highlight a trend towards convergent and stereoselective methods that can rapidly build molecular complexity from simpler starting materials.

Interactive Table 1: Key Synthetic Strategies for Seco-prezizaane Sesquiterpenoids

| Target Compound | Key Strategy / Reaction(s) | Starting Material Type | Research Group |

|---|---|---|---|

| (–)-Jiadifenin | Hydroxyl-directed [2+2+2] annulation; Radical cyclization | Acyclic precursors | Micalizio mosolymp.ru |

| (–)-Jiadifenolide | [4+1] Annulation for tetrahydrofuran; SmI₂-mediated cyclization | Acyclic precursors | Shenvi acs.org |

| (–)-Majucin | Site-selective C(sp³)–H oxidations | (+)-Cedrol (Semisynthesis) | Maimone acs.org |

| (+)-Pseudoanisatin | Site-selective C(sp³)–H oxidations | (+)-Cedrol (Semisynthesis) | Maimone nih.gov |

| (2R)-Hydroxynorneomajucin | Pauson-Khand cyclization; Nagata hydrocyanation | Acyclic precursors | Unknown nsf.gov |

Derivatization and Analog Development for Pharmacological Probing

A primary motivation for the synthesis of this compound and its relatives is the ability to create structural analogs for pharmacological study. nih.gov It is well-established that minor changes to the oxidation pattern and functional groups on the seco-prezizaane core can dramatically shift the biological activity from neurotrophic to neurotoxic. nsf.gov This makes these molecules valuable as chemical probes to investigate neuronal pathways and receptor functions.

Probing the GABA Receptor: Anisatin (B1215211) and related convulsant compounds are known to act as non-competitive antagonists of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. chemrxiv.org this compound and anisatin have been used to probe for insecticidal activity, with studies showing high potency and selectivity for housefly GABA receptors over rat receptors. researchgate.net This suggests that analogs could be developed as selective insecticides. researchgate.net The GABA-A receptor is a ligand-gated chloride ion channel, and its modulation by these compounds leads to changes in neuronal excitability. nih.govsymbiosisonlinepublishing.com

Neurotrophic Activity Studies: Synthetic access to the core skeletons of neurotrophic members like (±)-Merrilactone A has enabled the creation of simplified analogs. nih.gov Studies on a series of 15 derivatives, with modified oxidation levels and functional groups, showed that the promising neurite outgrowth activity could be retained in structurally simpler molecules. nih.gov This is a crucial step toward identifying the essential pharmacophore and developing potential therapeutics for neurodegenerative diseases. nsf.govnih.gov

Exploring Other Activities: Beyond neuroactivity, computational studies have explored this compound as a potential inhibitor of the main protease of SARS-CoV-2, highlighting the potential for these complex natural products to be repurposed as leads against other diseases.

The development of synthetic routes allows chemists to systematically modify the core structure and probe these structure-activity relationships (SAR), paving the way for more potent and selective agents. nih.gov

Interactive Table 2: Pharmacological Probing of this compound and Related Compounds

| Compound / Analog Class | Biological Target / Assay | Observed Activity / Finding | Reference |

|---|---|---|---|

| This compound, Anisatin | Housefly vs. Rat GABA Receptors | Potent and selective inhibition of insect GABA receptors | researchgate.net |

| Merrilactone A Analogs | Neurite Outgrowth Assay | Neurotrophic activity retained in structurally simpler analogs | nih.gov |

| Anisatin | GABA-A Receptor | Non-competitive antagonist, causing convulsions | chemrxiv.org |

| Jiadifenin, Majucin | Neuronal Cell Lines | Potent neurotrophic effects | nsf.gov |

Mechanistic Investigations of Biological Activities

Modulation of Gamma-aminobutyric Acid (GABA) Receptors

The primary neurotoxic effects of compounds structurally related to Veranisatin A, such as Anisatin (B1215211), are attributed to their interaction with gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.

Studies on Anisatin, a closely related sesquiterpene, have demonstrated that it acts as a non-competitive antagonist of GABA(_A) receptors. nih.gov Anisatin competitively inhibits the binding of [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB), another non-competitive GABA(_A) receptor antagonist, to rat brain membranes, with an IC₅₀ value of 0.43 μM. nih.gov This competitive inhibition suggests that Anisatin binds to the same or an overlapping site as EBOB within the GABA(_A) receptor complex. nih.gov

Further characterization of the binding site reveals a unique interaction. The potency of Anisatin in inhibiting [³H]EBOB binding is allosterically modulated by competitive GABA antagonists like R 5135, SR 95531 (gabazine), and (-)-bicuculline methiodide in a negatively cooperative manner. nih.gov This is a distinctive feature, as these competitive antagonists have little to no effect on the binding of other non-competitive antagonists such as EBOB, picrotoxinin, and dieldrin. nih.gov These findings indicate that while the binding domain of Anisatin may overlap with that of other non-competitive antagonists, it likely interacts with additional, distinct regions of the receptor. nih.gov This suggests a complex binding mechanism that differentiates it from other compounds acting at the non-competitive antagonist site.

While detailed comparative receptor affinity studies specifically for this compound are not extensively documented in the currently available literature, the research on Anisatin provides a basis for understanding the structure-activity relationships within this class of sesquiterpenoids. The potent GABA antagonistic activity of Anisatin highlights the significance of the seco-prezizaane-type sesquiterpene scaffold in interacting with the GABA(_A) receptor. nih.gov The specific functional groups and stereochemistry of this compound would be expected to influence its binding affinity and pharmacological profile compared to other related sesquiterpenoids. nih.gov However, direct comparative binding assays are necessary to establish a precise affinity hierarchy.

In Vitro and In Vivo Antimicrobial and Antifungal Actions

The potential of this compound as an antimicrobial and antifungal agent has been an area of interest, given the broad-spectrum activities often observed in natural products.

Specific studies detailing the in vitro and in vivo antimicrobial and antifungal actions of purified this compound are limited. However, general mechanisms of action for antimicrobial natural compounds involve several key cellular processes. These can include the disruption of cell wall synthesis, alteration of plasma membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with cellular energy generation. mdpi.com

For antifungal activity, common mechanisms include the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane, leading to altered membrane permeability and fluidity. davidmoore.org.uknih.gov Other mechanisms involve the disruption of cell wall polysaccharide synthesis, such as β-glucan, or the inhibition of DNA and protein synthesis. davidmoore.org.uk While these are established mechanisms for many antifungal agents, dedicated research is required to determine the specific molecular targets and pathways affected by this compound in microbial and fungal cells.

Antiproliferative and Anticancer Effects on Cellular Systems

Natural products are a significant source of compounds with antiproliferative and anticancer properties, and the potential of this compound in this regard is an active area of investigation.

The precise cellular targets and signaling pathways modulated by this compound to exert antiproliferative and anticancer effects have not yet been fully elucidated. Generally, natural products can influence a multitude of pathways that are often dysregulated in cancer cells. nih.gov These include signaling cascades that control cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). researchgate.net

Key signaling pathways frequently targeted by anticancer agents from natural sources include the PI3K/Akt/mTOR and Ras/MAPK pathways, which are central regulators of cell growth and survival. nih.gov Compounds can induce cell cycle arrest at various checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing. nih.gov They can also trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases. nih.gov Further research is necessary to identify the specific molecular interactions and signaling cascades that are affected by this compound in cancer cells to understand its potential as a therapeutic agent.

Other Identified Biological Modulations

Investigations into the broader biological impact of this compound have revealed several other notable modulatory effects. These activities, extending beyond its primary neurotropic properties, encompass analgesic, sedative, and potential antiviral effects, highlighting the compound's complex interactions with various physiological systems.

Analgesic Effects and Pain Pathway Modulation

This compound has demonstrated notable analgesic properties in preclinical studies. nih.govelsevierpure.com Research involving animal models has shown its efficacy in reducing pain responses in various tests. Specifically, the compound was effective in assays of acetic acid-induced writhing and tail pressure pain, indicating its potential to interfere with pain signaling pathways. nih.govelsevierpure.com The modulation of pain perception is a complex process involving the central and peripheral nervous systems, where analgesic compounds can act on different targets to alleviate pain. nih.govanesthesiologynews.comtmc.edu While this compound has been shown to produce analgesia, the precise mechanisms by which it modulates specific pain pathways have not been fully elucidated in the available literature. nih.govelsevierpure.com

| Analgesic Test Model | Observed Effect of this compound | Source |

|---|---|---|

| Acetic Acid-Induced Writhing | Demonstrated analgesia | nih.govelsevierpure.com |

| Tail Pressure Pain | Demonstrated analgesia | nih.govelsevierpure.com |

Sedative Effects and Locomotor Activity Modulation

The compound's influence on the central nervous system extends to the modulation of motor functions, which is often linked to sedative effects. nih.gov Studies have shown that this compound can significantly decrease locomotor activity that has been enhanced by stimulants. nih.govelsevierpure.com In experiments with mice, this compound reduced the increased locomotion caused by methamphetamine. nih.govelsevierpure.com This modulation of locomotor activity suggests an interaction with neural circuits that control movement and arousal. mdpi.com While the fruits of Illicium verum, the plant from which this compound is isolated, are traditionally used for sedative purposes, the specific sedative profile of purified this compound is primarily characterized by its impact on locomotion in scientific studies. nih.gov

| Test Model | Compound Administered | Observed Effect | Source |

|---|---|---|---|

| Methamphetamine-Enhanced Locomotion in Mice | This compound | Decreased locomotor activity | nih.govelsevierpure.com |

Antiviral Activities and Viral Target Interactions

The investigation of natural products for antiviral properties is a significant area of pharmaceutical research. mdpi.comdoi.org Antiviral agents can act through various mechanisms, such as inhibiting viral entry into host cells, blocking viral replication, or interfering with viral proteins. nih.govnih.govnjau.edu.cn While the plant source of this compound, Illicium verum, is well-known for containing shikimic acid, a precursor for the antiviral drug oseltamivir (Tamiflu), there is currently a lack of specific scientific data detailing any direct antiviral activities for the compound this compound itself. nih.govresearchgate.net The potential interactions of this compound with viral targets remain an unexplored area in the available scientific literature.

Structure Activity Relationship Sar and Computational Studies

Delineation of Pharmacophoric Elements for Bioactivity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For Veranisatin A and related seco-prezizaane sesquiterpenoids, the key pharmacophoric features are believed to be crucial for their interaction with biological targets, such as the γ-aminobutyric acid (GABA) receptor. nih.gov

The core pharmacophoric elements of this compound likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the lactone rings and hydroxyl groups are critical hydrogen bond acceptors.

Hydrogen Bond Donors: The hydroxyl groups also serve as hydrogen bond donors.

Hydrophobic Centers: The rigid polycyclic carbon skeleton provides a hydrophobic scaffold that contributes to binding affinity.

Spatial Arrangement: The specific stereochemistry and the rigid conformation of the fused ring system dictate the precise spatial orientation of these functional groups, which is essential for a proper fit within the receptor's binding site.

Pharmacophore models can be developed based on the structures of a series of active compounds or the ligand-binding site of the target protein. researchgate.net These models are valuable tools for virtual screening of compound libraries to identify novel molecules with similar biological activity. nih.gov

Table 1: Key Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Bioactivity |

| Lactone Rings | Multiple lactone functionalities are present in the core structure. | The oxygen atoms act as crucial hydrogen bond acceptors, interacting with amino acid residues in the target protein's binding pocket. |

| Hydroxyl Groups | Several hydroxyl groups are strategically positioned on the carbon skeleton. | These groups can act as both hydrogen bond donors and acceptors, forming key interactions that stabilize the ligand-receptor complex. |

| Polycyclic Skeleton | A rigid, fused-ring system forms the hydrophobic core of the molecule. | This hydrophobic scaffold contributes to the overall binding affinity through van der Waals interactions with nonpolar residues in the binding site. |

| Stereochemistry | The molecule possesses multiple chiral centers, leading to a specific 3D conformation. | The precise spatial arrangement of all functional groups is critical for a complementary fit into the binding pocket of the biological target. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogues, 2D and 3D-QSAR models can be developed to predict the bioactivity of novel derivatives and to guide the design of more potent compounds.

In a typical QSAR study, a set of structurally related compounds with known biological activities is used. Various molecular descriptors, which quantify different aspects of the chemical structure, are calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that relates the descriptors to the biological activity. A statistically significant QSAR model can then be used to predict the activity of new, untested compounds. nih.gov

Table 2: Hypothetical QSAR Study Parameters for this compound Analogs

| Parameter | Description | Example Descriptors | Statistical Method |

| Dataset | A series of this compound analogs with measured inhibitory activity against a specific target (e.g., GABA receptor). | Not Applicable | Not Applicable |

| Independent Variables | Calculated molecular descriptors representing the physicochemical properties of the analogs. | Molar refractivity (AMR), Van der Waals volume (VABC), LogP, Dipole Moment | Multiple Linear Regression (MLR) |

| Dependent Variable | The biological activity of the compounds (e.g., pIC50). | Not Applicable | Not Applicable |

| Model Validation | Internal and external validation techniques to assess the predictive power of the QSAR model. | Leave-one-out cross-validation (q²), correlation coefficient (r²), predictive r² (r²_pred) | Not Applicable |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govjocpr.com For this compound, molecular docking studies can provide valuable insights into its binding mode within the active site of its biological target, such as the GABA receptor. nih.gov

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The 3D structures of the receptor protein and the ligand (this compound) are obtained or modeled.

Docking Simulation: A docking algorithm systematically explores the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-receptor complex over time and to analyze the dynamic behavior of the system at an atomic level. mdpi.com MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the receptor.

Table 3: Key Steps in Molecular Docking and Dynamics Simulation of this compound

| Step | Description | Software/Tools | Expected Outcome |

| 1. Protein Preparation | Retrieval and preparation of the 3D structure of the target receptor (e.g., GABA receptor from PDB). | Schrödinger Suite, UCSF Chimera | A refined and energy-minimized receptor structure ready for docking. |

| 2. Ligand Preparation | Generation of the 3D structure of this compound and optimization of its geometry. | ChemDraw, Avogadro | A low-energy 3D conformation of the this compound molecule. |

| 3. Molecular Docking | Prediction of the binding pose of this compound within the receptor's active site. | AutoDock Vina, Glide | A set of ranked binding poses with their corresponding binding affinity scores. |

| 4. Molecular Dynamics Simulation | Simulation of the dynamic behavior of the this compound-receptor complex over time. | GROMACS, AMBER | Information on the stability of the complex, key intermolecular interactions, and conformational changes. |

Comparative Molecular Field Analysis (CoMFA) in Sesquiterpenoid Ligand Design

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. mdpi.com CoMFA is a powerful tool for understanding the structure-activity relationships of sesquiterpenoids like this compound and for guiding the design of new analogs with improved activity.

The CoMFA methodology involves the following steps:

Molecular Alignment: A set of structurally related molecules with known biological activities are aligned based on a common substructure or a pharmacophore hypothesis.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom.

PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a statistical model that correlates the variations in the molecular fields with the changes in biological activity.

Contour Map Visualization: The results of the CoMFA are visualized as 3D contour maps, which highlight the regions in space where modifications to the steric and electrostatic properties of the molecules are likely to increase or decrease their biological activity.

For sesquiterpenoid ligand design, CoMFA can provide valuable insights into the specific structural features that are important for binding to the target receptor, thereby facilitating the rational design of more potent and selective compounds. mdpi.com

Advanced Analytical Methodologies for Research Applications

Chromatographic-Mass Spectrometric (LC-MS/MS, UPLC/HRMS) Techniques for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC/HRMS) are powerful tools for the analysis of Veranisatin A in intricate matrices such as plant extracts and herbal formulations. These methods offer high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the compound.

Method development for the analysis of sesquiterpene lactones like this compound often involves reversed-phase chromatography, utilizing a C18 column. The mobile phase typically consists of a gradient of methanol (B129727) and water, often with the addition of formic acid to improve peak shape and ionization efficiency. Electrospray ionization (ESI) is a common ionization technique for these compounds, and detection is frequently performed in negative ion mode.

While specific parent and daughter ion transitions for this compound are not extensively reported in publicly available literature, a methodological approach can be extrapolated from the analysis of the structurally similar compound, anisatin (B1215211). For anisatin, multiple reaction monitoring (MRM) is employed, with specific precursor-to-product ion transitions selected for quantification and confirmation. A similar approach would be necessary for the development of a robust LC-MS/MS method for this compound. High-resolution mass spectrometry would further aid in the unequivocal identification of this compound by providing accurate mass measurements.

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of Structurally Similar Sesquiterpene Lactones

| Parameter | Value |

| Chromatography | |

| Column | UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) |

| Column Temperature | 30°C |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Time-dependent gradient from 10% to 75% B |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2 kV |

| Desolvation Temperature | 450°C |

| Ion Source Temp | 150°C |

| Desolvation Gas Flow | 900 L/h |

Note: These parameters are based on methods developed for the related compound anisatin and would require optimization for this compound.

Spectroscopic Fingerprinting for Quality Control and Authentication

Spectroscopic fingerprinting techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are valuable for the quality control and authentication of herbal materials that may contain this compound. These methods provide a holistic chemical profile of a sample, which can be compared to a standard reference to ensure identity, purity, and consistency.

FTIR Spectroscopy provides information about the functional groups present in a sample. The resulting spectrum is a unique "fingerprint" of the material's molecular composition. For quality control of plant material containing this compound, FTIR can be used to rapidly screen for adulteration and to ensure batch-to-batch consistency.

The structural elucidation of this compound and its relatives relies heavily on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to determine the connectivity and stereochemistry of the molecule.

Method Development for Differentiation from Structurally Similar Compounds and Adulterants

A significant analytical challenge is the differentiation of this compound from other structurally similar sesquiterpene lactones, such as Veranisatin B and anisatin, which may co-occur in the same plant species or be present as adulterants. The presence of toxic analogues like anisatin in products intended for consumption is a serious safety concern.

The development of chromatographic methods with sufficient resolution is key to separating these closely related compounds. The choice of stationary phase, mobile phase composition, and gradient profile are critical parameters that must be optimized. UPLC, with its smaller particle size columns, can provide superior resolution compared to conventional HPLC, which is advantageous for separating isomeric and structurally similar compounds.

Mass spectrometry plays a crucial role in the differentiation of these compounds. While some, like this compound and B, may be isomers with the same molecular weight, they can often be distinguished by their unique fragmentation patterns in MS/MS. By selecting specific and distinct precursor-ion and product-ion transitions for each compound, a highly selective LC-MS/MS method can be developed to individually quantify each analyte in a mixture. High-resolution mass spectrometry can also aid in distinguishing between compounds with very similar masses.

Furthermore, a combination of analytical techniques can be employed for comprehensive quality control. For instance, thin-layer chromatography (TLC) can be used as a preliminary screening method to differentiate various Illicium species based on their flavonoid patterns, followed by a more sensitive and selective LC-MS/MS analysis for the targeted quantification of this compound and potential adulterants.

Table 2: Analytical Techniques for Differentiation of this compound and Related Compounds

| Analytical Technique | Principle of Differentiation | Application |

| UPLC/HPLC | Differences in retention time based on polarity and interaction with the stationary phase. | Separation of this compound from Veranisatin B, anisatin, and other related compounds. |

| LC-MS/MS | Unique mass-to-charge ratios of fragment ions (product ions) for each compound. | Selective detection and quantification of individual compounds in a mixture, even if they co-elute. |

| UPLC/HRMS | Highly accurate mass measurements to confirm elemental composition and differentiate compounds with close molecular weights. | Unambiguous identification of this compound and differentiation from potential adulterants. |

| NMR Spectroscopy | Subtle differences in the chemical shifts and coupling constants of protons and carbons due to structural variations. | Structural elucidation and differentiation of pure isolated compounds. |

Research Directions and Future Prospects

Veranisatin A as a Scaffold for Novel Chemical Probes in Drug Discovery

The intricate polycyclic structure of this compound presents a valuable scaffold for the development of novel chemical probes. Chemical probes are small molecules designed to selectively interact with specific biological targets, thereby enabling the interrogation of their functions in complex biological systems. The development of this compound-based probes could be instrumental in identifying its molecular targets and elucidating the mechanisms underlying its neurotropic and other pharmacological effects.

Future research could focus on the strategic modification of the this compound core to introduce functionalities suitable for probe development, such as reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification via photoaffinity labeling. Structure-activity relationship (SAR) studies on this compound and its derivatives would be crucial in guiding the design of probes that retain or even enhance biological activity while minimizing off-target effects. By employing these probes in cell-based assays and in vivo models, researchers could gain unprecedented insights into the signaling pathways modulated by this compound, potentially uncovering new therapeutic targets for neurological disorders and other conditions.

Integration of Omics Technologies in Understanding Biological Profiles

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the comprehensive biological effects of natural products like this compound. By integrating these high-throughput techniques, researchers can obtain a holistic view of the cellular and physiological changes induced by this compound.

Transcriptomics (RNA-Seq): This technology can identify changes in gene expression in response to this compound treatment. This could reveal the genetic pathways that are activated or repressed, providing clues about its mechanism of action.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that directly bind to this compound or whose expression levels are altered upon treatment. This can help in pinpointing its direct molecular targets and downstream effector proteins.

The integration of these omics datasets can provide a comprehensive "biological profile" of this compound, revealing networks of interacting genes, proteins, and metabolites that are modulated by the compound. This information would be invaluable for understanding its therapeutic effects and potential toxicities, and for identifying biomarkers to monitor its activity.

Advancements in Synthetic Biology for Enhanced Production

The natural abundance of this compound in Illicium verum may be limited, and its isolation can be a complex and low-yielding process. Synthetic biology offers a promising alternative for the sustainable and scalable production of this valuable compound. By engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to express the biosynthetic pathway of this compound, it may be possible to produce it in large quantities through fermentation.

A key challenge in this endeavor is the complete elucidation of the biosynthetic pathway of this compound in Illicium verum. While the general pathway for Illicium sesquiterpenes is thought to originate from farnesyl pyrophosphate, the specific enzymes responsible for the intricate cyclizations and oxidations leading to this compound are yet to be identified. Future research should focus on discovering and characterizing these biosynthetic genes. Once identified, these genes can be assembled into a heterologous host to reconstruct the pathway. Metabolic engineering strategies can then be employed to optimize precursor supply and maximize the yield of this compound.

Emerging Applications in Chemical Biology and Therapeutic Discovery

Beyond its potential as a direct therapeutic agent, this compound and its derivatives could find broader applications in chemical biology and as starting points for the discovery of new therapeutics. Its complex and rigid scaffold makes it an attractive starting point for diversity-oriented synthesis, a strategy used to create libraries of structurally diverse small molecules for high-throughput screening.

Furthermore, the neurotropic properties of this compound, although associated with toxicity at higher doses, suggest that its core structure could be modified to develop new classes of neuromodulatory agents with improved therapeutic indices. For instance, by systematically altering its functional groups, it may be possible to separate the desired pharmacological effects from the toxic ones. This could lead to the development of novel analgesics, anti-inflammatory agents, or compounds that modulate locomotor activity with greater specificity and safety. The exploration of this compound's structure-activity relationships will be paramount in unlocking its full potential in therapeutic discovery.

Q & A

Q. How should I address reviewer critiques about insufficient mechanistic depth in my this compound study?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.